REACTION_CXSMILES
|
C(C1C=C[C:10]2[C:9](=[O:13])[CH2:8][CH2:7][CH2:6][C:5]=2N=1)=C.C[N+:15]1([O-])[CH2:20][CH2:19][O:18][CH2:17][CH2:16]1.C1C[O:25][CH2:24]C1>C(OCC)(=O)C.[Os](=O)(=O)(=O)=O>[OH:18][CH:19]([C:20]1[CH:6]=[CH:7][C:8]2[C:9](=[O:13])[CH2:10][CH2:5][CH2:17][C:16]=2[N:15]=1)[CH2:24][OH:25]
|
Name
|
|
Quantity
|
0.4 g
|
Type
|
reactant
|
Smiles
|
C(=C)C1=NC=2CCCC(C2C=C1)=O
|
Name
|
|
Quantity
|
0.479 mL
|
Type
|
reactant
|
Smiles
|
C[N+]1(CCOCC1)[O-]
|
Name
|
|
Quantity
|
11 mL
|
Type
|
reactant
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
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C(C)(=O)OCC
|
Name
|
|
Quantity
|
0.725 mL
|
Type
|
catalyst
|
Smiles
|
[Os](=O)(=O)(=O)=O
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at room temperature overnight
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with water (50 mL)
|
Type
|
WASH
|
Details
|
The organic layer was washed with brine (50 mL)
|
Type
|
EXTRACTION
|
Details
|
the combined aqueous layers were extracted with ethyl acetate (100 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
OC(CO)C1=NC=2CCCC(C2C=C1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 1.09 mmol | |
AMOUNT: MASS | 0.226 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |